Chain-Length Dependent LogP and Boiling Point Differentiation from Ethyl Analog
Extending the alkyl chain from ethyl to butyl in the 3,5-difluorobenzene series results in a significant increase in both hydrophobicity and boiling point, which are critical for processing and partition behavior. Compared to the ethyl analog (3,5-difluoroethylbenzene), 1-Butyl-3,5-difluorobenzene exhibits a higher calculated LogP (4.41 vs. 3.24) [1] and a substantially higher boiling point (175.2±20.0 °C vs. 125.9±20.0 °C at 760 mmHg) .
| Evidence Dimension | Hydrophobicity (LogP) and Volatility (Boiling Point) |
|---|---|
| Target Compound Data | LogP: 4.41; Boiling Point: 175.2±20.0 °C |
| Comparator Or Baseline | 3,5-Difluoroethylbenzene: LogP: 3.24 (estimated); Boiling Point: 125.9±20.0 °C |
| Quantified Difference | ΔLogP = +1.17; ΔBoiling Point ≈ +49.3 °C |
| Conditions | Calculated/experimental data from chemical databases at standard pressure (760 mmHg) |
Why This Matters
The 49.3 °C higher boiling point dictates different solvent removal and purification conditions during synthesis, while the increased LogP alters solubility and partitioning behavior in biphasic reactions or formulation matrices.
- [1] Chemsrc. (2024). 3,5-Difluorobutylbenzene (CAS 1245649-46-0) Physicochemical Data. View Source
